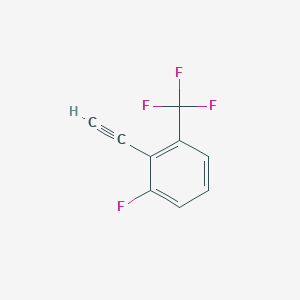

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group, a fluoro group, and a trifluoromethyl group attached to a benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation or chromatography to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Addition Reactions: The ethynyl group can undergo addition reactions with halogens or hydrogen halides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Addition Reactions: Halogens like bromine or chlorine, and hydrogen halides such as HCl or HBr, are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products may include derivatives with different substituents replacing the fluoro or trifluoromethyl groups.

Addition Reactions: Products typically include dihalo or haloalkene derivatives.

Oxidation and Reduction: Products can range from alcohols to ketones, depending on the specific reaction conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene has shown promise in medicinal chemistry due to its unique electronic properties imparted by the trifluoromethyl group. This group is known for enhancing metabolic stability and bioavailability, making compounds containing it attractive candidates for drug development .

Potential Therapeutic Uses:

- Ligand Development : The compound's structure allows it to act as a ligand in drug discovery processes, particularly targeting enzymes or receptors relevant to various diseases.

- Fluorinated Drug Candidates : Its similarity to other FDA-approved drugs containing trifluoromethyl groups suggests potential pathways for developing new therapeutics .

Material Science

The incorporation of fluorinated compounds like this compound into materials science has been explored for developing advanced materials with enhanced properties such as thermal stability and hydrophobicity. These materials can be utilized in coatings, adhesives, and other industrial applications where chemical resistance is crucial .

Case Study 1: Drug Discovery

Recent studies have investigated the binding affinity of this compound towards specific biological targets. These studies highlight its potential as a lead compound in developing new therapeutics aimed at diseases such as cancer and metabolic disorders.

Case Study 2: Material Applications

Research has demonstrated that incorporating this compound into polymer matrices can significantly enhance their thermal stability and chemical resistance. Such advancements are critical for applications in harsh environments, including aerospace and automotive industries .

Mécanisme D'action

The mechanism of action of 2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and specificity towards biological targets, making it useful in drug design .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene

- 2-Ethynyl-α,α,α-trifluorotoluene

- 2-(Trifluoromethyl)phenylacetylene

Uniqueness

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and physical properties. The presence of both fluoro and trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications .

Activité Biologique

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a fluorine atom, a trifluoromethyl group, and an ethynyl substituent. This compound has garnered interest due to its unique structural features, which suggest potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its therapeutic potential.

Structure and Composition

The molecular formula of this compound is C9H4F4. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its pharmacokinetics and biological interactions.

Synthesis

This compound can be synthesized through various methods, including Sonogashira coupling reactions, which involve the reaction of terminal alkynes with aryl halides under palladium catalysis. Its synthesis has been optimized to yield high purity and stability, making it suitable for further biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The trifluoromethyl group may enhance binding affinity to certain proteins or enzymes, potentially leading to inhibition or modulation of their activity.

Case Studies and Research Findings

- Inflammation Inhibition : In a study examining novel NLRP3 inhibitors, compounds structurally related to this compound demonstrated significant inhibition of IL-1β release in macrophages activated by LPS/ATP. The IC50 values indicated a promising potency that warrants further investigation into structural modifications for improved efficacy .

- Antimicrobial Activity : Research has shown that similar compounds exhibit varying degrees of antimicrobial activity against Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications in the aromatic ring could enhance antimicrobial potency against strains such as E. coli and P. aeruginosa .

- Cancer Cell Growth Inhibition : Investigations into the effects of related compounds on cancer cell lines revealed that certain derivatives could inhibit growth selectively in tumorigenic cells without affecting non-tumorigenic counterparts. This selectivity suggests potential applications in targeted cancer therapies .

Table 1: Biological Activities of Related Compounds

| Compound Name | Target Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | NLRP3 Inflammasome Inhibition | 2.09 ± 0.26 | Significant selectivity observed |

| Compound A | Antimicrobial (E. coli) | 5.0 | Effective against resistant strains |

| Compound B | Cancer Cell Growth Inhibition | 10 | Selective for tumorigenic cells |

Table 2: Synthesis Conditions for Analogous Compounds

| Reaction Type | Reagents | Yield (%) |

|---|---|---|

| Sonogashira Coupling | Aryl halide + Terminal alkyne | 85 |

| Electrophilic Aromatic Substitution | Halogenated derivatives | 70 |

| Reduction | Lithium aluminum hydride | 90 |

Propriétés

IUPAC Name |

2-ethynyl-1-fluoro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-7(9(11,12)13)4-3-5-8(6)10/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTYDWITDVBZSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=C1F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.